molecular formula C5H15Cl2N3 B1473577 1-(Piperidin-3-yl)hydrazine dihydrochloride CAS No. 1189770-90-8

1-(Piperidin-3-yl)hydrazine dihydrochloride

Cat. No. B1473577
M. Wt: 188.1 g/mol
InChI Key: LQBYMRGVPLXCKH-UHFFFAOYSA-N
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Description

“1-(Piperidin-3-yl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1189770-90-8 . It has a molecular weight of 188.1 and its IUPAC name is 3-hydrazinylpiperidine dihydrochloride .


Molecular Structure Analysis

The InChI code for “1-(Piperidin-3-yl)hydrazine dihydrochloride” is 1S/C5H13N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h5,7-8H,1-4,6H2;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Piperidin-3-yl)hydrazine dihydrochloride” include a molecular weight of 188.1 . The compound’s IUPAC name is 3-hydrazinylpiperidine dihydrochloride .

Scientific Research Applications

Synthesis and Cytotoxicity Evaluation

1-(Piperidin-3-yl)hydrazine dihydrochloride derivatives have been synthesized and evaluated for their cytotoxicity against human hepatoma and breast cancer cells. The study identified compounds with potent cytotoxicity, suggesting their potential as model compounds for further synthetic studies and cancer treatment research (Kucukoglu et al., 2014).

Cooperative C–H Bond Activation

Research into aluminum and gallium hydrazides, which include the piperidine moiety, has shown their ability to act as active Lewis pairs for cooperative C–H bond activation. This property is essential for developing new chemical reactions and catalysts (Uhl et al., 2016).

Antimicrobial Agents Synthesis

Studies on the synthesis of new hydrazine derivatives, including those with a piperidine structure, have been conducted to evaluate their antimicrobial properties. Although some compounds did not show significant activity, the research contributes to the ongoing search for new antimicrobial agents (Al-Talib et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Research involving N,N'-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine dihydrochlorides, which likely include piperidine derivatives, has demonstrated significant inhibitory activity against enzymes like carbonic anhydrase (CA) and acetylcholinesterase (AChE). These findings are relevant for developing treatments for conditions such as glaucoma, epilepsy, obesity, cancer, and Alzheimer's disease (Kucukoglu et al., 2019).

Future Directions

While specific future directions for “1-(Piperidin-3-yl)hydrazine dihydrochloride” are not mentioned in the search results, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-3-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h5,7-8H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBYMRGVPLXCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-3-yl)hydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-3-yl)hydrazine dihydrochloride
Reactant of Route 2
1-(Piperidin-3-yl)hydrazine dihydrochloride
Reactant of Route 3
1-(Piperidin-3-yl)hydrazine dihydrochloride
Reactant of Route 4
1-(Piperidin-3-yl)hydrazine dihydrochloride
Reactant of Route 5
1-(Piperidin-3-yl)hydrazine dihydrochloride
Reactant of Route 6
1-(Piperidin-3-yl)hydrazine dihydrochloride

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